8-Azapurine Derivatives Exhibit Superior Antiplatelet Potency vs. Ticagrelor
A specific N⁶-hydrazone derivative of 8-azapurine (compound IIh) demonstrates a 3.7-fold improvement in antiplatelet activity over the clinical agent ticagrelor in ADP-induced platelet aggregation assays [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 μM |
| Comparator Or Baseline | Ticagrelor: IC₅₀ = 0.74 μM |
| Quantified Difference | 3.7-fold lower IC₅₀ |
| Conditions | ADP-induced platelet aggregation assay (Born method), in vitro |
Why This Matters
This direct comparison against a clinically validated drug provides a quantifiable benchmark for potency, guiding selection of 8-azapurine scaffolds for thrombosis-targeted drug discovery programs.
- [1] Zhao, Z., et al. (2021). Synthesis and biological evaluation of N⁶ derivatives of 8-azapurine as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 46, 128166. View Source
